molecular formula C12H14O4 B1453573 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid CAS No. 1236404-98-0

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid

Cat. No. B1453573
CAS RN: 1236404-98-0
M. Wt: 222.24 g/mol
InChI Key: ZAKWRINTGMPSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid (THF-3-MBA) is a synthetic compound that has been studied extensively for its potential applications in the fields of biochemistry and physiology. Its structure is composed of a tetrahydrofuran ring, a methoxy group, and a benzoic acid group. THF-3-MBA has been found to possess several unique properties, including an ability to interact with various proteins and enzymes, and to act as a regulator of metabolic pathways. In addition, its ability to bind to DNA and RNA has been studied, and its potential as a therapeutic agent has been explored.

Scientific Research Applications

Pharmacology: Antihypertensive and Local Anesthetic Activity

This compound has been synthesized and evaluated for its potential in pharmacology, particularly for antihypertensive and local anesthetic activities . The structure of this compound includes elements that are found in molecules with reserpine-like activity, which is significant for its potential use in treating hypertension.

Antifungal Applications

In the field of medicinal chemistry, derivatives of this compound have been tested for their antifungal properties . The study of these derivatives could lead to the development of new antifungal agents that can be used to treat a variety of fungal infections.

Organic Synthesis: Electrophilic Aromatic Substitution Reactions

The compound plays a role in organic synthesis, particularly in electrophilic aromatic substitution reactions. It can be used to introduce functional groups into aromatic compounds, which is a fundamental step in the synthesis of complex organic molecules .

Medicinal Chemistry: Benzofuran Derivatives

Benzofuran derivatives, which are structurally related to 4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid, have been studied for their natural sources, bioactivity, and synthesis. These compounds have shown a range of biological activities and are considered potential natural drug lead compounds .

Material Science: Synthesis of Advanced Materials

In material science, this compound could be utilized in the synthesis of advanced materials. Its structural features may be beneficial in creating new materials with specific properties for industrial applications .

Biochemistry: Enzyme Inhibition and Activation

The compound may be involved in biochemical research, particularly in studies related to enzyme inhibition and activation. Its unique structure could interact with enzymes in a way that modulates their activity, which is crucial for understanding metabolic pathways and designing drugs .

Industrial Applications: Reference Standards for Testing

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid is used as a high-quality reference standard in pharmaceutical testing, ensuring the accuracy and reliability of analytical results in industrial settings .

Research in Material Science: Chemical Synthesis

The compound’s role in material science extends to its use in chemical synthesis, where it can be a precursor or an intermediate in the creation of materials with desired chemical and physical properties .

properties

IUPAC Name

4-(oxolan-3-ylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-12(14)10-1-3-11(4-2-10)16-8-9-5-6-15-7-9/h1-4,9H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKWRINTGMPSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydrofuran-3-ylmethoxy)benzoic acid

Synthesis routes and methods

Procedure details

To a solution of tetrahydrofuran-3-ylmethanol (21.89 g), methyl 4-hydroxybenzoate (33.5 g) and triphenylphosphine (64.5 g) in tetrahydrofuran (400 mL) was slowly added dropwise a solution (120 mL, 40% toluene solution) of diethyl azodicarboxylate in toluene at 0° C., and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and triphenylphosphine oxide was precipitated from ethyl acetate-hexane. The mixture was filtered through a glass filter to remove triphenylphosphine oxide, and the filtrate was concentrated. The residue was purified by silica gel column chromatography [eluent; hexane:ethyl acetate=90:10 (volume ratio)→hexane:ethyl acetate=40:10] to give a colorless oil. The obtained colorless oil was dissolved in tetrahydrofuran (200 mL) and methanol (100 mL), 8N aqueous sodium hydroxide solution (100 mL) was added, and the mixture was stirred with heating at 80° C. for 2 hr. The reaction solution was concentrated, cooled to 0° C., and neutralized with 6N hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure to give the title compound (23 g, yield 48%) as colorless crystals.
Quantity
21.89 g
Type
reactant
Reaction Step One
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
64.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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